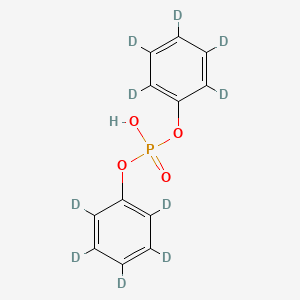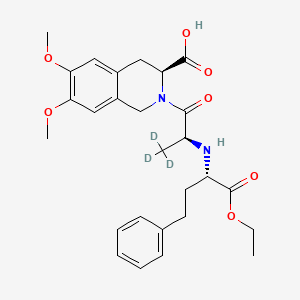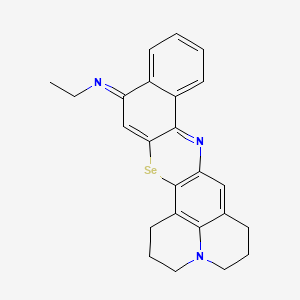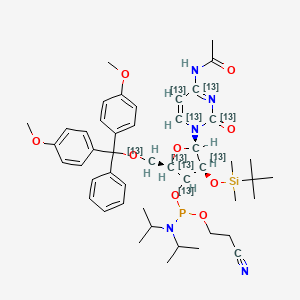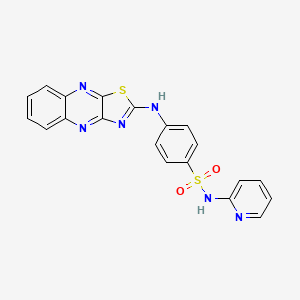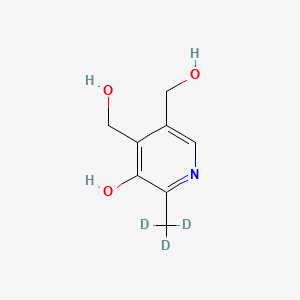
Pyridoxine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxine-d3, also known as deuterated pyridoxine, is a stable isotope-labeled form of pyridoxine, which is a form of vitamin B6. This compound is characterized by the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen. Pyridoxine is essential for various biological functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-d3 involves the deuteration of pyridoxine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to pyridoxal-d3 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Pyridoxal-d3 can be reduced back to this compound using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridoxal-d3
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridoxine-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
Pyridoxine-d3 exerts its effects through its conversion to pyridoxal 5’-phosphate, the active coenzyme form of vitamin B6. This coenzyme is involved in numerous enzymatic reactions, including:
Amino Acid Metabolism: Acts as a coenzyme for transaminases and decarboxylases, facilitating the synthesis and degradation of amino acids.
Neurotransmitter Synthesis: Involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Plays a role in the synthesis of heme, a component of hemoglobin.
Comparison with Similar Compounds
Pyridoxine-d3 is compared with other similar compounds, including:
Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine, essential for similar biological functions but lacks the isotopic labeling used in research.
Pyridoxal: An oxidized form of pyridoxine, also involved in vitamin B6 metabolism.
Pyridoxamine: Another form of vitamin B6, involved in different biochemical pathways.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3 |
InChI Key |
LXNHXLLTXMVWPM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


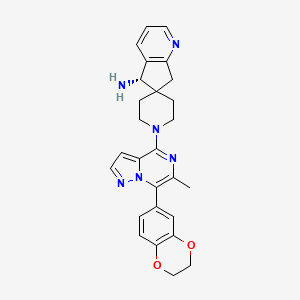
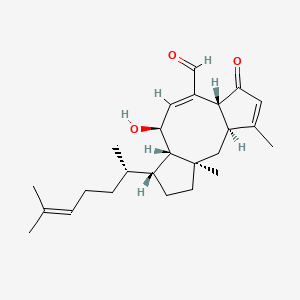
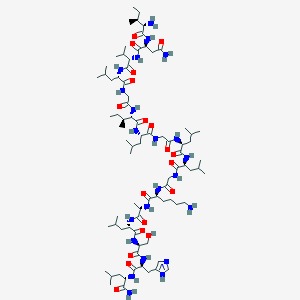

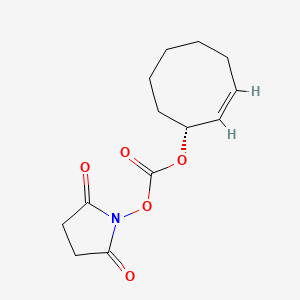
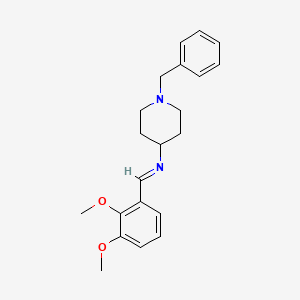
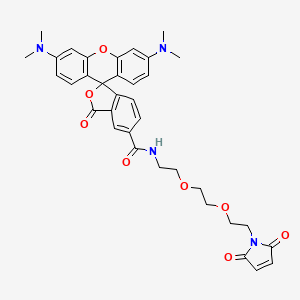

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
